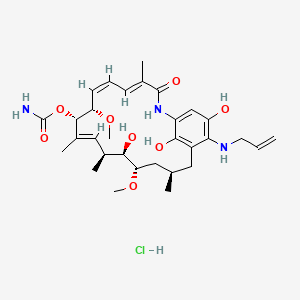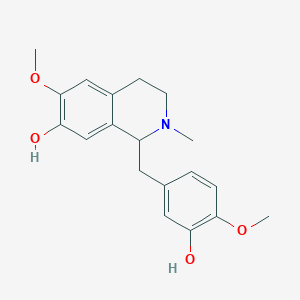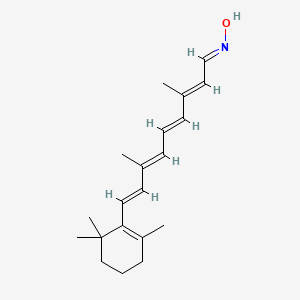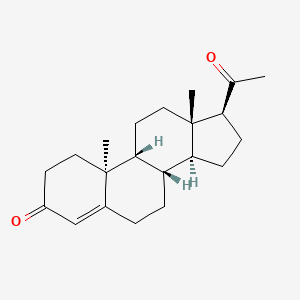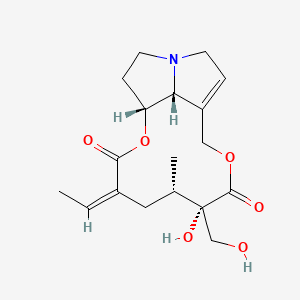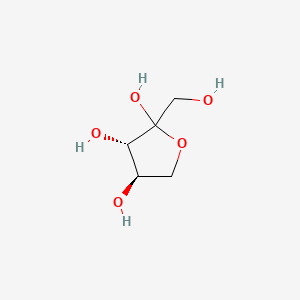
L-ribulose
Vue d'ensemble
Description
L-ribulose is a rare sugar and a precursor for antiviral drugs synthesis . It is an isomer of L-ribose and is an important precursor for other rare sugars and L-nucleoside analogue synthesis .
Synthesis Analysis
This compound is produced from L-ribose by microbial enzymes . The bioconversion method has become a good alternative approach to this compound production compared to complicated chemical synthesis . A study has shown that ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp. CSL1 was engineered to obtain highly active ribose-5-phosphate isomerase for manufacturing this compound .Molecular Structure Analysis
This compound is a key chiral lead molecule for other rare sugars synthesis, especially used as the precursor for the L-ribose . It is systematically named as L-erythro-2-pentulose by IUPAC, with the molecular formula of C5H10O5 .Chemical Reactions Analysis
Ribose-5-phosphate isomerase (Rpi) is an enzyme that can catalyze the reversible isomerization between L-ribose and this compound . This is of great significance for the preparation of this compound .Physical And Chemical Properties Analysis
This compound is a rare sugar with the molecular formula of C5H10O5 . It is an expensive rare ketopentose .Applications De Recherche Scientifique
Précurseur de la production de L-ribose
Le L-ribulose est un sucre rare et un précurseur essentiel de la production de L-ribose . Le L-ribose est le matériau de départ pour la synthèse de dérivés de L-nucléosides .
Matériau de départ pour la synthèse de dérivés de L-nucléosides
Le this compound sert de matériau de départ pour la synthèse de dérivés de L-nucléosides . Ces dérivés sont souvent utilisés comme médicaments antiviraux et anticancéreux .
Composant de la lignocellulose végétale
Le this compound existe généralement comme composant de la lignocellulose végétale et peut être facilement extrait des hydrolysats de pulpe de betterave et de fibres de maïs .
Substrat dans les tests d'activité enzymatique
Le this compound a été utilisé comme substrat dans le test d'activité de l'isomérase du L-arabinose et dans le test d'activité de la ribulokinase .
Molécule chirale principale pour la synthèse d'autres sucres rares
Le this compound est une molécule chirale principale pour la synthèse d'autres sucres rares . Il est particulièrement utilisé comme précurseur du L-ribose .
Méthode de bioconversion pour la production de this compound
Par rapport à la synthèse chimique complexe, la méthode de bioconversion devient une bonne approche alternative à la production de this compound . La bioconversion du this compound est liée au ribitol, au L-arabinose, au L-ribose, au L-xylulose et au L-arabitol .
Sucre rare à haute valeur
Le this compound est un sucre rare à haute valeur . Il pourrait être utilisé pour la fabrication de sucres L-forme et de médicaments antiviraux .
Composant de la voie métabolique
Le this compound est un intermédiaire dans certaines voies métaboliques . Il présente des effets physiologiques importants, comme agir en tant qu'inhibiteur de l'α-glucosidase et diminuer la glycémie .
Mécanisme D'action
Target of Action
L-Ribulose, an isomer of L-ribose, is a rare sugar that serves as a key precursor for the production of other rare sugars and L-nucleoside analogues . Its primary targets are enzymes such as L-arabinose isomerase and ribose-5-phosphate isomerase (Rpi), which catalyze the reversible isomerization between L-ribose and this compound .
Mode of Action
This compound interacts with its target enzymes to undergo isomerization reactions. For instance, L-arabinose isomerase catalyzes the reversible isomerization between L-arabinose and this compound . Similarly, Rpi can catalyze the reversible isomerization between L-ribose and this compound . These interactions result in the conversion of this compound to other sugars or vice versa.
Biochemical Pathways
The bioconversion of this compound is linked with several biochemical pathways involving ribitol, L-arabinose, L-ribose, L-xylulose, and L-arabitol . For example, one ribitol dehydrogenase, a NAD(P)-dependent cytosolic enzyme, can oxidize ribitol to D-ribulose, while another membrane-bound non-NAD(P)-dependent enzyme can oxidize ribitol to this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of other rare sugars and L-nucleoside analogues . These products have potential applications in the pharmaceutical industry, particularly as antiviral and anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp. CSL1, an enzyme involved in the production of this compound, was found to be enhanced under certain pH conditions . , indicating that reaction conditions can significantly impact the action of this compound.
Orientations Futures
Propriétés
IUPAC Name |
(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-UCORVYFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315019 | |
| Record name | L-Erythro-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2042-27-5, 551-84-8, 488-84-6 | |
| Record name | L-erythro-2-Pentulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribulose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Erythro-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-erythro-pent-2-ulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBULOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202306UV02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-ribulose?
A1: this compound has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.
Q2: How is this compound produced?
A2: this compound can be produced through various methods, including:
- Isomerization of L-arabinose: This is a common method utilizing L-arabinose isomerase (L-AI) to convert L-arabinose to this compound. [, , , , , ]
- Dehydrogenation of ribitol: This method utilizes microorganisms like Gluconobacter oxydans to oxidize ribitol to this compound. []
- Enzymatic cascade reactions: A one-pot enzymatic cascade has been developed using pyranose 2-oxidase (P2O), xylose reductase, formate dehydrogenase, and catalase to convert L-arabinose to this compound. []
Q3: What are the challenges associated with producing this compound?
A3: One challenge in this compound production is the unfavorable equilibrium of the L-arabinose isomerization reaction. To overcome this, methods like complexing this compound with borate or coupling with a second reaction (e.g., isomerization to L-ribose) have been explored. [, ]
Q4: Are there analytical methods to identify and quantify this compound?
A4: Yes, various analytical techniques can be employed, including o-aminodiphenyl-acetic acid test (spectrophotometric method) and high-performance liquid chromatography (HPLC). [, ]
Q5: What enzymes are involved in the metabolism of this compound?
A5: Several enzymes play crucial roles in this compound metabolism:
- L-Ribulokinase: Catalyzes the phosphorylation of this compound to this compound-5-phosphate. []
- This compound-5-phosphate 4-epimerase: Interconverts this compound-5-phosphate and D-xylulose-5-phosphate. [, , , , , , , ]
- L-Ribose isomerase (L-RI): Catalyzes the reversible isomerization of this compound to L-ribose. [, , , ]
- L-Arabinose isomerase (L-AI): Converts L-arabinose to this compound and can also catalyze the conversion of D-galactose to D-tagatose. [, , ]
Q6: What is unique about the mechanism of this compound-5-phosphate 4-epimerase?
A6: Unlike most epimerases, this compound-5-phosphate 4-epimerase operates via an aldol cleavage mechanism, similar to class II aldolases. It involves the cleavage of this compound-5-phosphate into dihydroxyacetone and glycolaldehyde phosphate, followed by rotation of the aldehyde group and condensation to form D-xylulose-5-phosphate. [, , , ]
Q7: What are the potential applications of this compound?
A7: this compound has potential applications in various fields:
- Production of rare sugars: It serves as a precursor for producing other valuable rare sugars, such as L-ribose, which is used in antiviral drug synthesis. [, ]
Q8: How stable is this compound under different conditions?
A8: The stability of this compound is influenced by factors like pH and temperature. While specific stability data may require further investigation, research suggests its complexation with borate can enhance its stability. []
Q9: What is known about the material compatibility of this compound?
A9: Information regarding the material compatibility of this compound is limited. Further research is necessary to assess its interactions with various materials.
Q10: What are some future research directions for this compound?
A10: * Improving production efficiency: Developing more efficient and cost-effective methods for large-scale this compound production is crucial. []* Exploring novel applications: Further research is needed to explore the full potential of this compound in areas like food science, pharmaceuticals, and materials science. []* Understanding its biological roles: Investigating the metabolic pathways and biological functions of this compound in different organisms could reveal novel insights. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



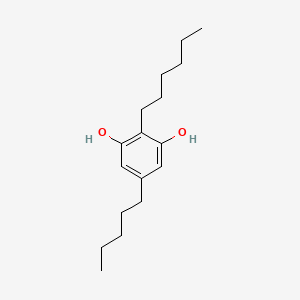
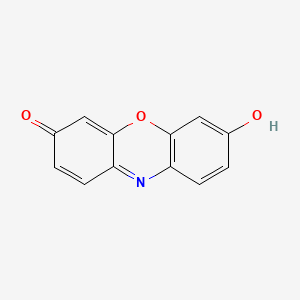
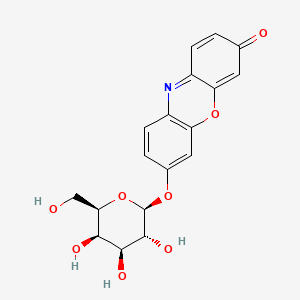
![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)
